molecular formula C13H12O5 B1463392 ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate CAS No. 861537-12-4

ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Cat. No.: B1463392
CAS No.: 861537-12-4
M. Wt: 248.23 g/mol
InChI Key: QWENSIHCYQHGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a chemical compound with the CAS Number: 861537-12-4 . It has a molecular weight of 248.24 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of this compound has been outlined in various studies . One such procedure involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H12O5/c1-2-17-12(15)5-8-6-13(16)18-11-4-3-9(14)7-10(8)11/h3-4,6-7,14H,2,5H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a melting point of 174-176°C .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, including P450s 1A1, 1A2, and 2A6 . These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. This compound acts as a substrate or inhibitor for these enzymes, affecting their catalytic activity and, consequently, the metabolic pathways they regulate.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can alter the activity of key signaling molecules, such as kinases and transcription factors, thereby impacting cellular processes like proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, influencing their activity. For example, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also have biological activity, which may contribute to the observed effects over extended periods. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . The metabolites of this compound can also participate in different metabolic pathways, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Additionally, binding proteins within the cytoplasm and organelles can influence the localization and accumulation of this compound, affecting its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound is crucial for understanding its precise mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-(6-hydroxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-2-17-12(15)5-8-6-13(16)18-11-4-3-9(14)7-10(8)11/h3-4,6-7,14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENSIHCYQHGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)OC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 5
ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 6
ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.